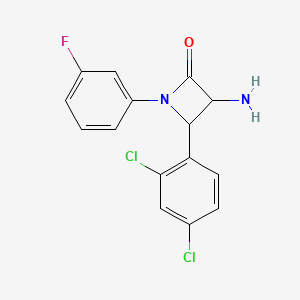
3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The dichlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the azetidinone ring to form amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and reduced azetidinones.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the dichlorophenyl and fluorophenyl groups.
4-(2,4-Dichlorophenyl)-1-phenylazetidin-2-one: Lacks the amino group.
Uniqueness
3-Amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C15H11Cl2FN2O |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
3-amino-4-(2,4-dichlorophenyl)-1-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-8-4-5-11(12(17)6-8)14-13(19)15(21)20(14)10-3-1-2-9(18)7-10/h1-7,13-14H,19H2 |
InChI Key |
ARNLBCJANCBNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















